molecular formula C3H9N B3044110 Trimethyl-d9-amine CAS No. 13960-80-0

Trimethyl-d9-amine

Cat. No. B3044110
Key on ui cas rn: 13960-80-0
M. Wt: 68.17 g/mol
InChI Key: GETQZCLCWQTVFV-GQALSZNTSA-N
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Patent
US03959376

Procedure details

A process for producing 4-chloro-2-butenyl trimethyl ammonium or phosphonium chloride which comprises reacting 3,4-dichlorobutene-1 with trimethyl amine or trimethyl phosphine, in a molar ratio of trimethyl amine or phosphine to 3,4-dichlorobutene-1 of about 2:1 to about 0.5:1 in a solvent at a temperature of from about 0°C to about 50°C, for a period of time sufficient to yield the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH:3]([Cl:6])[CH2:4][Cl:5].[CH3:7][N:8]([CH3:10])[CH3:9].C[P:12](C)C>>[CH3:7][N:8]([CH3:10])[CH3:9].[PH3:12].[CH2:1]=[CH:2][CH:3]([Cl:6])[CH2:4][Cl:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(CCl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CP(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C)C
Name
Type
product
Smiles
P
Name
Type
product
Smiles
C=CC(CCl)Cl
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03959376

Procedure details

A process for producing 4-chloro-2-butenyl trimethyl ammonium or phosphonium chloride which comprises reacting 3,4-dichlorobutene-1 with trimethyl amine or trimethyl phosphine, in a molar ratio of trimethyl amine or phosphine to 3,4-dichlorobutene-1 of about 2:1 to about 0.5:1 in a solvent at a temperature of from about 0°C to about 50°C, for a period of time sufficient to yield the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH:3]([Cl:6])[CH2:4][Cl:5].[CH3:7][N:8]([CH3:10])[CH3:9].C[P:12](C)C>>[CH3:7][N:8]([CH3:10])[CH3:9].[PH3:12].[CH2:1]=[CH:2][CH:3]([Cl:6])[CH2:4][Cl:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(CCl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CP(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C)C
Name
Type
product
Smiles
P
Name
Type
product
Smiles
C=CC(CCl)Cl
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03959376

Procedure details

A process for producing 4-chloro-2-butenyl trimethyl ammonium or phosphonium chloride which comprises reacting 3,4-dichlorobutene-1 with trimethyl amine or trimethyl phosphine, in a molar ratio of trimethyl amine or phosphine to 3,4-dichlorobutene-1 of about 2:1 to about 0.5:1 in a solvent at a temperature of from about 0°C to about 50°C, for a period of time sufficient to yield the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH:3]([Cl:6])[CH2:4][Cl:5].[CH3:7][N:8]([CH3:10])[CH3:9].C[P:12](C)C>>[CH3:7][N:8]([CH3:10])[CH3:9].[PH3:12].[CH2:1]=[CH:2][CH:3]([Cl:6])[CH2:4][Cl:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(CCl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CP(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C)C
Name
Type
product
Smiles
P
Name
Type
product
Smiles
C=CC(CCl)Cl
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03959376

Procedure details

A process for producing 4-chloro-2-butenyl trimethyl ammonium or phosphonium chloride which comprises reacting 3,4-dichlorobutene-1 with trimethyl amine or trimethyl phosphine, in a molar ratio of trimethyl amine or phosphine to 3,4-dichlorobutene-1 of about 2:1 to about 0.5:1 in a solvent at a temperature of from about 0°C to about 50°C, for a period of time sufficient to yield the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH:3]([Cl:6])[CH2:4][Cl:5].[CH3:7][N:8]([CH3:10])[CH3:9].C[P:12](C)C>>[CH3:7][N:8]([CH3:10])[CH3:9].[PH3:12].[CH2:1]=[CH:2][CH:3]([Cl:6])[CH2:4][Cl:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(CCl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CP(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C)C
Name
Type
product
Smiles
P
Name
Type
product
Smiles
C=CC(CCl)Cl
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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